molecular formula C26H25ClN2O6 B14954395 5-(4-butoxy-3-methoxyphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-butoxy-3-methoxyphenyl)-4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14954395
M. Wt: 496.9 g/mol
InChI Key: KOHNINSXVPULCW-GYHWCHFESA-N
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Description

5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and high efficiency. Safety measures and environmental considerations are also critical in the industrial production of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. Research may focus on understanding the compound’s interactions with biological targets and its effects on cellular processes.

Industry

In industry, 5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding the compound’s binding affinity, specificity, and effects on these targets is crucial for elucidating its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one may include other heterocyclic compounds with similar functional groups. Examples could include:

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-butoxy-3-methoxyphenyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(4-butoxy-3-methoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties. This combination may confer unique reactivity, biological activity, or material properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H25ClN2O6

Molecular Weight

496.9 g/mol

IUPAC Name

(4Z)-5-(4-butoxy-3-methoxyphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H25ClN2O6/c1-4-5-12-34-19-11-8-17(14-20(19)33-3)23-22(24(30)16-6-9-18(27)10-7-16)25(31)26(32)29(23)21-13-15(2)35-28-21/h6-11,13-14,23,30H,4-5,12H2,1-3H3/b24-22-

InChI Key

KOHNINSXVPULCW-GYHWCHFESA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NOC(=C4)C)OC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NOC(=C4)C)OC

Origin of Product

United States

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